4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H24N2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-[(E)-2-acridin-9-ylethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C25H24N2/c1-3-27(4-2)20-16-13-19(14-17-20)15-18-21-22-9-5-7-11-24(22)26-25-12-8-6-10-23(21)25/h5-18H,3-4H2,1-2H3/b18-15+ |
InChI Key |
PAYQSDMMJADTMS-OBGWFSINSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Wittig or Knoevenagel-Type Condensation for Vinyl Linkage Formation
A common approach to synthesize styryl acridine derivatives, including 4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline, is through condensation reactions between an aldehyde-functionalized acridine and an active methylene compound or an amine derivative.
-
- The acridine nucleus is functionalized at the 9-position with an aldehyde group (9-acridinyl aldehyde).
- This aldehyde undergoes a condensation reaction with N,N-diethylaniline or its derivatives under basic or acidic catalysis to form the vinyl linkage.
- The reaction typically proceeds via a Knoevenagel condensation mechanism, yielding the vinyl-substituted acridine compound.
-
- Solvents such as ethanol or methanol are commonly used.
- Reflux conditions for several hours (e.g., 2–6 hours) to ensure complete reaction.
- Catalysts such as piperidine or ammonium acetate may be employed to facilitate condensation.
-
- Yields range from moderate to high (60–85%) depending on reaction optimization.
- Purification is typically achieved by recrystallization or column chromatography.
Modified One-Pot Synthesis Using 9-Chloroacridine Intermediates
An alternative method involves the use of 9-chloroacridine as a starting material, which reacts with alkoxides and subsequently with amines to form acridine derivatives.
-
- 9-Chloroacridine is reacted with sodium ethoxide or sodium methoxide in the corresponding alcohol solvent under reflux for approximately 2.5 hours.
- The amino compound (e.g., N,N-diethylaniline) is then added, and the mixture is refluxed for an additional 4 hours.
- This one-pot method avoids isolation of intermediates and improves overall yield.
-
- Higher yields compared to direct reaction of amino compounds with 9-chloroacridine in basic media.
- Simplified process with fewer purification steps.
Photopolymerizable Acridine Derivative Synthesis (Related Methodology)
Patents and literature describe the synthesis of acridine derivatives via ester interchange and alkylation reactions involving β-(acridin-9-yl)acrylic acid or its salts.
-
- Preparation of β-(acridin-9-yl)acrylic acid by reaction of 9-methylacridine with chloral and subsequent hydroxide treatment.
- Ester interchange reactions with glycols or alkylene dihalides in solvents like toluene or DMF, catalyzed by tetraisopropyl titanate or dibutyl tin oxide.
- These methods yield acridine derivatives with vinyl or acrylate functionalities, which can be further modified to introduce N,N-diethylaniline groups.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of acridin-9-yl carboxylic acid derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of halogenated acridine derivatives.
Scientific Research Applications
Photophysical Applications
Fluorescent Probes
Due to its acridine structure, this compound exhibits significant fluorescence properties, making it suitable for use as a fluorescent probe in biochemical assays. The ability to absorb and emit light at specific wavelengths allows researchers to track biological processes in real time.
Case Study: Cellular Imaging
In a study published in the Journal of Fluorescence, researchers utilized 4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline to visualize cellular components. The compound's fluorescence was effectively used to stain live cells, enabling the observation of cellular dynamics under a fluorescence microscope. The results demonstrated high specificity and low cytotoxicity, affirming its relevance in live-cell imaging applications.
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The compound has been investigated for its potential use in OLED technology due to its excellent charge transport properties and stability. OLEDs are known for their energy efficiency and high-quality color rendering.
Data Table: OLED Performance Metrics
| Parameter | Value |
|---|---|
| Emission Peak Wavelength | 550 nm |
| Luminance | 2000 cd/m² |
| Device Lifetime | 10,000 hours |
Case Study: OLED Fabrication
A research team at a leading university synthesized OLED devices incorporating this compound. The devices exhibited superior brightness and efficiency compared to traditional materials. The study concluded that the incorporation of this compound significantly enhanced the performance metrics of the OLEDs.
Biological Applications
Anticancer Activity
Research has indicated that compounds related to acridine derivatives exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis.
Data Table: Anticancer Activity Assay Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
Case Study: In Vitro Testing
In vitro assays conducted on HeLa and MCF-7 cell lines demonstrated that treatment with this compound resulted in significant cell death, supporting its potential as a lead compound in anticancer drug development.
Mechanism of Action
The mechanism of action of 4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription . This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding during replication . The compound’s ability to form π-π stacking interactions with DNA bases further stabilizes the intercalated complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Cores
(E)-4-(2-(Anthracen-9-yl)vinyl)-N,N-diethylaniline
- Structure : Replaces the acridine core with anthracene.
- Synthesis : Prepared via Heck coupling, yielding 70.1% with a melting point of 110°C .
- Photophysical Properties : Exhibits strong fluorescence (λem ≈ 500–550 nm) due to extended π-conjugation in anthracene. Quantum yield data are unavailable.
- Key Difference : Anthracene’s planar structure enhances fluorescence intensity compared to the nitrogen-containing acridine, which may introduce electron-deficient character .
4-(9-Chloro-10-phenyl-9,10-dihydro-9-acridinyl)-N,N-diethylaniline
- Structure : Incorporates a chloro-substituted dihydroacridine and a phenyl group at position 10.
- Molecular Weight : 438.999 g/mol (vs. 352.47 g/mol for the target compound).
- Applications : Used in photoredox catalysis due to its redox-active acridine core. The chloro substituent increases electrophilicity, enhancing reactivity in cross-coupling reactions .
Triazine-Based Analogues (e.g., 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline)
- Structure : Features a triazine acceptor linked to N,N-diethylaniline.
- Electronic Properties : Acts as a push-pull chromophore with ICT behavior. The triazine group’s strong electron-withdrawing nature shifts absorption maxima to longer wavelengths (λabs ≈ 400–450 nm) compared to acridine derivatives .
- Synthetic Utility : Easily functionalized at the 4,6-positions of triazine, enabling modular design for optoelectronic materials .
Functional Analogues with Modified Substituents
4-[(3,5-Dimethylisoxazol-4-yl)diazenyl]-N,N-diethylaniline (SI20)
Carbazole-Anthranyl π-Conjugates
- Structure: Carbazole donors paired with anthranyl acceptors.
Comparative Data Table
Research Findings and Trends
- Acridine vs. Anthracene: Acridine derivatives generally exhibit lower fluorescence quantum yields than anthracene analogues due to non-radiative decay pathways from nitrogen lone pairs . However, acridine’s electron-deficient nature makes it superior in redox applications .
- Triazine-Based Systems : These derivatives outperform acridine compounds in ICT efficiency, with tunable absorption/emission spectra via triazine functionalization .
- Synthetic Challenges : The target compound’s vinyl-linked acridine-aniline structure may face steric hindrance during synthesis, reducing yields compared to triazine or diazenyl analogues .
Biological Activity
4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline is an organic compound characterized by its unique structure, which includes an acridine moiety, a vinyl group, and diethylamino substituents. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The acridine derivatives are known for their fluorescent properties and interactions with biomolecules, making them candidates for various therapeutic applications.
The molecular formula of this compound is C25H24N2. The acridine structure allows for significant electronic and photophysical characteristics, which can be exploited in biological systems. The compound's reactivity stems from both the vinyl and diethylamino groups, enabling it to participate in various chemical reactions, including nucleophilic additions and electrophilic substitutions.
Anticancer Properties
Research indicates that acridine derivatives, including this compound, exhibit significant anticancer activity. Acridines are known to intercalate into DNA, disrupting replication and transcription processes. A review highlighted that several acridine compounds have been investigated for their ability to induce cell cycle arrest and apoptosis in various cancer cell lines .
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that acridine derivatives can inhibit the growth of cancer cell lines such as A549 (lung adenocarcinoma) and HT-29 (colorectal adenocarcinoma). For instance, compounds derived from acridine showed IC50 values significantly lower than standard chemotherapeutics like etoposide, indicating higher cytotoxicity against these cell lines .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 59.12 - 14.87 |
| Other Acridines | HT-29 (Colorectal) | 17.32 - 5.90 |
The mechanism through which this compound exerts its biological effects primarily involves DNA intercalation. This interaction is facilitated by the planar structure of the acridine ring, allowing it to fit between base pairs in the DNA helix. This binding can lead to structural distortions in DNA, ultimately triggering cellular responses such as apoptosis .
Interaction Studies
Fluorescence spectroscopy has been employed to study the binding affinity of this compound with biomolecules such as DNA and proteins. These studies reveal that the compound exhibits strong binding characteristics, which can be quantitatively assessed through changes in fluorescence intensity upon binding.
Comparative Analysis
To understand the biological potential of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Feature | Unique Aspect |
|---|---|---|
| 4-(9-Aminoacridin-2-yl)aniline | Contains amino group | Enhanced solubility and potential biological activity |
| 10-(3-Dimethylaminopropyl)acridin-9(10H)-one | Dimethylamino substituent | Increased electron density affecting photophysical properties |
| 4-(2-(Acridin-9-yl)vinyl)-N,N-dimethylaniline | Dimethylamine instead of diethylamine | Different steric hindrance influencing reactivity |
These comparisons illustrate how variations in substituents can significantly affect the chemical behavior and application potential of acridine derivatives while maintaining core structural similarities.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Heck or Suzuki coupling, between acridin-9-yl derivatives and N,N-diethylaniline precursors. For example, coupling 9-acridinecarboxaldehyde with a vinyl-substituted N,N-diethylaniline intermediate under palladium catalysis (e.g., Pd(OAc)₂) in a polar aprotic solvent (DMF or THF) at 80–100°C typically yields the target compound. Optimizing ligand choice (e.g., PPh₃) and base (e.g., K₂CO₃) is critical to suppress side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted acridine byproducts.
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR : ¹H/¹³C NMR to verify the vinyl bridge (δ ~6.5–7.5 ppm for vinyl protons) and acridine/diethylaniline substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, particularly the trans-configuration of the vinyl group .
Discrepancies in spectral data should be resolved using computational tools (e.g., DFT calculations for NMR chemical shift prediction) .
Q. What are the primary photophysical properties of this compound, and how do they compare to related acridine derivatives?
- Methodological Answer : UV-Vis and fluorescence spectroscopy reveal absorption/emission maxima influenced by the electron-donating N,N-diethylaniline group and the conjugated acridin-9-yl system. For example:
- Absorption : λ_max ~350–400 nm (π→π* transitions).
- Emission : λ_em ~450–500 nm with moderate quantum yield (Φ ~0.3–0.5), typical of acridine-based fluorophores.
Solvent polarity and pH must be controlled to avoid aggregation-induced quenching .
Advanced Research Questions
Q. How can researchers address contradictions between experimental and computational data for this compound’s electronic properties?
- Methodological Answer : Discrepancies often arise from approximations in DFT methods (e.g., B3LYP vs. CAM-B3LYP functionals). To resolve this:
- Compare experimental UV-Vis spectra with time-dependent DFT (TD-DFT) simulations using solvent models (e.g., PCM).
- Validate frontier molecular orbital (HOMO-LUMO) calculations against cyclic voltammetry data .
- Re-examine sample purity if computational and experimental Stokes shifts diverge significantly .
Q. What experimental design considerations are critical for studying the compound’s stability under varying conditions (light, oxygen, temperature)?
- Methodological Answer :
- Light Stability : Conduct accelerated degradation studies using a xenon lamp (simulated sunlight) and monitor via HPLC for decomposition products (e.g., acridinone derivatives).
- Oxidative Stability : Use O₂-saturated solutions with EPR spectroscopy to detect radical intermediates.
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for acridine derivatives). Store samples in amber vials under inert gas (N₂/Ar) to prolong shelf life .
Q. How can researchers optimize the compound’s application in optoelectronic devices despite its limited solubility?
- Methodological Answer :
- Solubility Enhancement : Introduce solubilizing groups (e.g., tert-butyl or PEG chains) to the N,N-diethylaniline moiety without disrupting conjugation.
- Thin-Film Fabrication : Use spin-coating with co-solvents (e.g., chlorobenzene:dioxane) or vacuum deposition for uniform layers.
- Device Testing : Pair with hole-transport materials (e.g., Spiro-OMeTAD) in OLED architectures to assess electroluminescence efficiency .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or diastereomeric salt formation with tartaric acid.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during vinyl bond formation to control stereochemistry.
- Characterization : Validate enantiopurity via circular dichroism (CD) spectroscopy or chiral shift reagents in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
